

# Comparing the in vitro and in vivo efficacy of MK181

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## Compound of Interest

Compound Name: MK181

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## A Comparative Guide to the In Vitro and In Vivo Efficacy of SRK-181 (Linavonkibart)

### Introduction

SRK-181, also known as linavonkibart, is a fully human IgG4 monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGF $\beta$ 1).[1] TGF $\beta$ 1 is a cytokine that plays a crucial role in creating an immunosuppressive tumor microenvironment, which can lead to resistance to checkpoint inhibitor therapies.[1] By specifically targeting the latent form of TGF $\beta$ 1, SRK-181 aims to overcome this resistance and enhance the efficacy of anti-cancer immunotherapies.[2] This guide provides a comparative overview of the in vitro and in vivo efficacy of SRK-181, with supporting experimental data and comparisons to other TGF- $\beta$  pathway inhibitors.

## In Vitro Efficacy

SRK-181 demonstrates high-affinity and selective binding to latent TGF $\beta$ 1, effectively preventing its activation.[3] This selectivity is a key feature, as it is designed to avoid the toxicities associated with non-selective TGF- $\beta$  inhibition.[3]

## Table 1: In Vitro Inhibition of Latent TGF $\beta$ 1 Activation by SRK-181

Species	IC50 (nM)
Human	1.02
Rat	1.11
Cynomolgus Monkey	1.05

Data sourced from a cell-based assay measuring the inhibition of latent TGFβ1 activation.[3]

## In Vivo Efficacy

Preclinical and clinical studies have evaluated the in vivo efficacy of SRK-181, both as a monotherapy and in combination with other anti-cancer agents.

## Preclinical Studies

In syngeneic mouse tumor models that are resistant to anti-PD-1 therapy, the murine version of SRK-181 (SRK-181-mIgG1) in combination with an anti-PD-1 antibody has been shown to induce tumor regression and improve survival. This anti-tumor activity is associated with an increase in the infiltration of effector T cells into the tumor microenvironment.[4]

## Clinical Studies

The ongoing Phase 1 DRAGON trial (NCT04291079) is evaluating the safety and efficacy of SRK-181 in patients with locally advanced or metastatic solid tumors.[5]

### Table 2: Clinical Efficacy of SRK-181 in Combination with Anti-PD-(L)1 Therapy (Phase 1 DRAGON Trial)

Cancer Type	Patient Population	Objective Response Rate (ORR)
Clear Cell Renal Cell Carcinoma (ccRCC)	Anti-PD-1 Resistant	27% (3 confirmed Partial Responses in 11 patients)
Various Solid Tumors	Anti-PD-(L)1 Resistant	Early signs of efficacy with prolonged stable disease and a confirmed Partial Response observed.

Data as of the December 2, 2022 data cutoff.[\[5\]](#)

## Comparison with Alternative TGF- $\beta$ Inhibitors

Several other therapeutic agents targeting the TGF- $\beta$  pathway are in development. This section provides a comparison of SRK-181 with some of these alternatives.

### Table 3: Comparison of SRK-181 with Other TGF- $\beta$ Pathway Inhibitors

Drug Name	Mechanism of Action	Target	In Vitro Potency (IC50)	Key In Vivo Efficacy Data
SRK-181 (Linavonkibart)	Monoclonal Antibody	Latent TGFβ1	~1 nM (for latent TGFβ1 activation)[3]	27% ORR in anti-PD-1 resistant ccRCC (in combination with anti-PD-(L)1).[5]
Galunisertib (LY2157299)	Small Molecule Inhibitor	TGFβ Receptor I (ALK5)	51 nM (for TGFβRI autophosphorylation)[5]	Monotherapy resulted in significant tumor growth delay in breast and lung cancer xenograft models.[5]
Fresolimumab (GC1008)	Monoclonal Antibody	Pan-TGF-β (neutralizes all isoforms)	-	Reduced metastases in preclinical breast cancer models. [6]
Bintrafusp Alfa	Bifunctional Fusion Protein	TGF-β and PD-L1	-	28.2% ORR in pretreated, immune checkpoint inhibitor-naïve recurrent/metastatic cervical cancer.[7]
AVID200	TGF-β Trap	TGF-β1 and TGF-β3	-	Preclinical data shows reversal of bone marrow fibrosis and restoration of normal hematopoiesis in

myelofibrosis  
models.[8]

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## Experimental Protocols

### In Vitro Latent TGFβ1 Activation Assay

This assay is designed to measure the ability of a compound to inhibit the activation of latent TGFβ1.

Principle: Latent TGFβ1 is expressed on the surface of cells. Upon activation, the active TGFβ1 can be measured. This assay quantifies the inhibition of this activation process.

Protocol:

- **Cell Culture:** LN229 human glioblastoma cells are engineered to overexpress latent TGFβ1 from different species (human, rat, cynomolgus monkey) in the extracellular matrix.[3]
- **Compound Incubation:** The cells are incubated with varying concentrations of SRK-181.
- **Activation Measurement:** The amount of activated TGFβ1 is measured using CAGA12 reporter cells, which contain a luciferase reporter gene responsive to TGF-β signaling.[3]
- **Data Analysis:** The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is determined from the dose-response curve.

### In Vivo Murine Tumor Model of Immunotherapy Resistance

This model is used to evaluate the efficacy of SRK-181 in overcoming resistance to checkpoint inhibitors.

Principle: A tumor cell line that is known to be resistant to anti-PD-1 therapy is implanted in mice. The mice are then treated with a combination of SRK-181 and an anti-PD-1 antibody to assess the anti-tumor effect.

Protocol:

- Tumor Implantation: Syngeneic tumor cells (e.g., EMT6 breast cancer cells) are implanted into immunocompetent mice.[4]
- Treatment: Once tumors are established, mice are treated with SRK-181-mIgG1 (the murine version of SRK-181) in combination with an anti-PD-1 antibody.[4]
- Tumor Measurement: Tumor growth is monitored regularly by measuring tumor volume.
- Immunophenotyping: At the end of the study, tumors are harvested to analyze the immune cell infiltrate, particularly the presence of CD8+ T cells, by flow cytometry or immunohistochemistry.[4]
- Data Analysis: Tumor growth curves and survival data are analyzed to determine the efficacy of the combination therapy compared to monotherapies and control groups.

## Visualizations

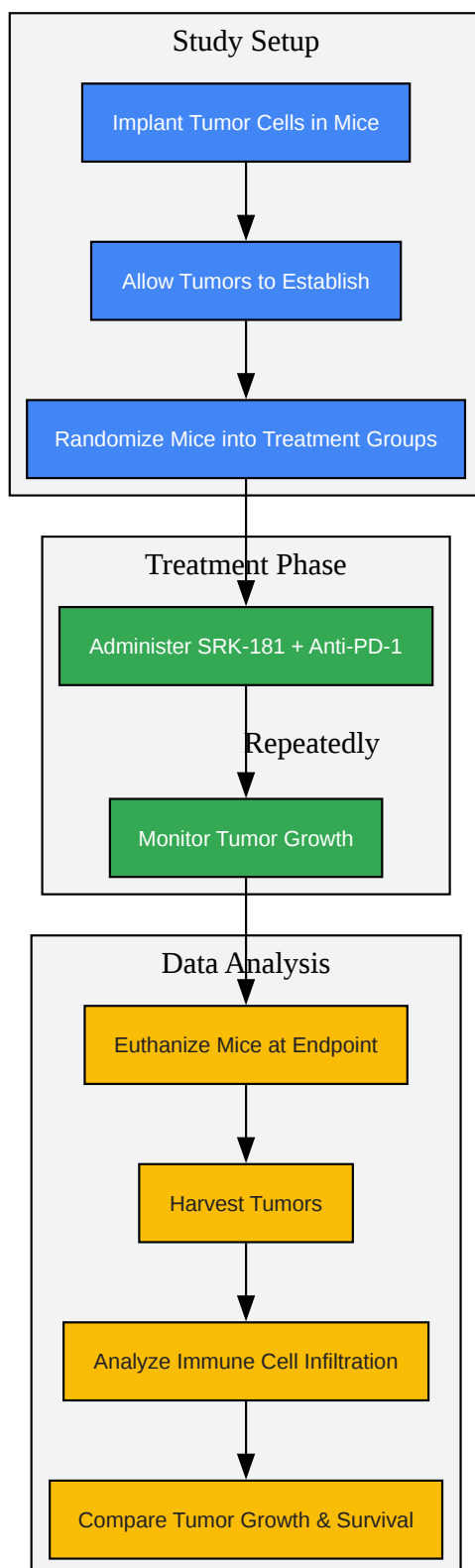
### TGF- $\beta$ 1 Signaling Pathway



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Caption: TGF- $\beta$ 1 Signaling Pathway and the Mechanism of Action of SRK-181.

## Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a preclinical in vivo study of SRK-181.

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